(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile
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Overview
Description
(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile is a chiral cyclopentane derivative with an amino group, a hydroxyl group, and a nitrile group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. For example, the hydroxyl group can be introduced via hydroboration-oxidation, while the amino group can be introduced through reductive amination.
Nitrile Group Introduction: The nitrile group can be introduced using cyanation reactions, such as the reaction of an appropriate halide with sodium cyanide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of chiral molecules with biological systems.
Industrial Applications: It can be used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-methanol: Similar structure but with a hydroxymethyl group instead of a nitrile group.
Uniqueness
(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts different chemical reactivity compared to similar compounds with carboxylic acid or hydroxymethyl groups
Properties
IUPAC Name |
(1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-3-4-1-5(8)6(9)2-4/h4-6,9H,1-2,8H2/t4-,5+,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRDPYYCADCHRS-KVQBGUIXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1N)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C[C@H]([C@@H]1N)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247105-99-1 |
Source
|
Record name | rac-(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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